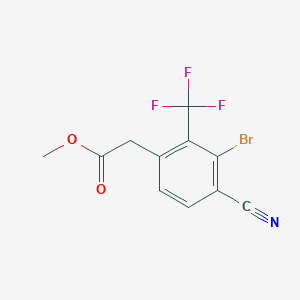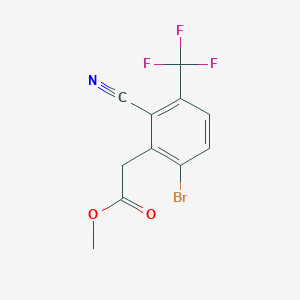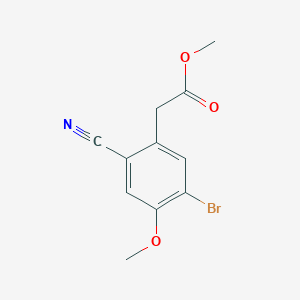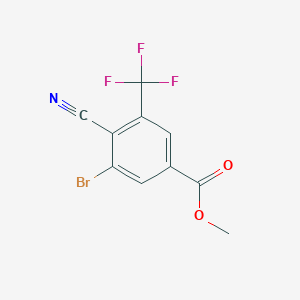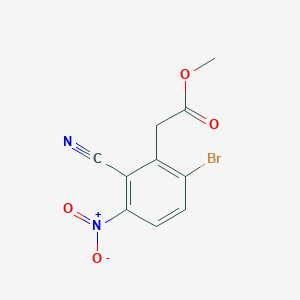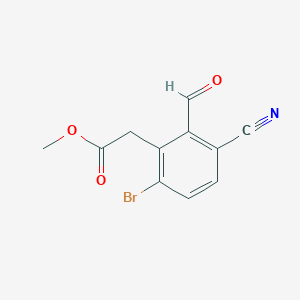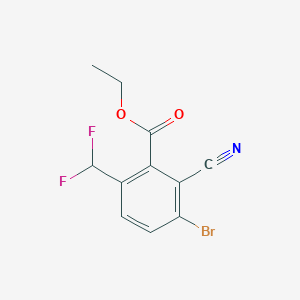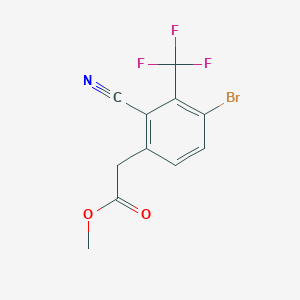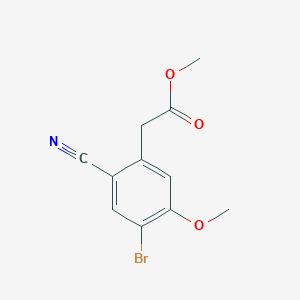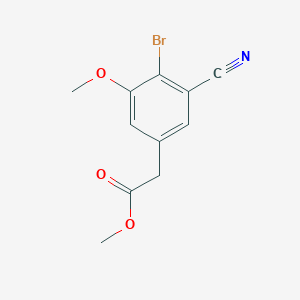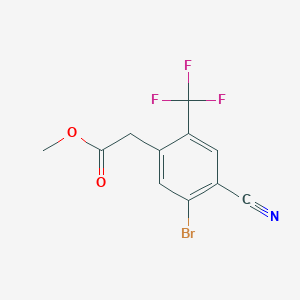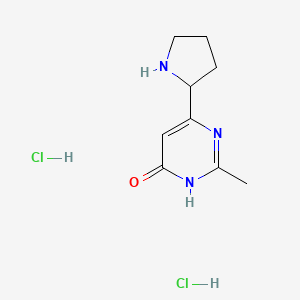
2-甲基-6-(吡咯烷-2-基)嘧啶-4-醇二盐酸盐
描述
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the second position and a pyrrolidinyl group at the sixth position. The compound is often used in medicinal chemistry due to its potential biological activities.
科学研究应用
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
It’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Some pyrrolidine derivatives have shown a pronounced plant growth stimulating effect .
生化分析
Biochemical Properties
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which may have implications in various physiological and pathological processes.
Cellular Effects
The effects of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the production of collagen in vitro . This suppression is likely due to its inhibitory effect on collagen prolyl-4-hydroxylase, leading to altered gene expression and metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its enzymatic activity . This inhibition results in decreased collagen synthesis, which can affect various cellular functions. Additionally, it may influence other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effect on collagen synthesis can persist over extended periods, suggesting that it remains stable and active in vitro
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit a growth-stimulating effect, while higher doses can lead to toxicity and adverse effects . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes without causing harm to the subjects.
Metabolic Pathways
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within the cell. For instance, its interaction with collagen prolyl-4-hydroxylase affects the synthesis of collagen, a critical component of the extracellular matrix . This interaction can lead to changes in the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride within cells and tissues are essential for its biochemical effects. It is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, further contributing to its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with pyrrolidine under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the pyrimidine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol
- 2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
- 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-one
Uniqueness
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyrrolidinyl group at the sixth position and the hydroxyl group at the fourth position can significantly influence its interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7;;/h5,7,10H,2-4H2,1H3,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHXCBSLOEBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


